molecular formula C18H18N2O4S B2497336 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 53641-53-5

3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2497336
CAS RN: 53641-53-5
M. Wt: 358.41
InChI Key: ZQTAFLWONMGCNQ-HNENSFHCSA-N
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Description

3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMB-2 and is synthesized using a specific method. TMB-2 has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Antioxidant Properties

MTMB is closely related to gallic acid and methyl gallates, which are natural secondary metabolites found in plants. These compounds possess remarkable antioxidant and free radical scavenging properties . As a result, MTMB is used to protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures. These protective effects are essential in preventing degenerative diseases such as aging, cancer, Alzheimer’s, and diabetes.

Antimicrobial Activity

Studies have shown that MTMB derivatives exhibit antimicrobial properties . Researchers have explored their potential as agents to combat bacterial and fungal infections. The compound’s unique structure may interfere with microbial growth and proliferation, making it a promising candidate for further investigation.

Anti-Inflammatory Effects

MTMB derivatives have demonstrated anti-inflammatory activity . Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. By modulating inflammatory pathways, MTMB may contribute to reducing inflammation and associated symptoms.

Anticancer Potential

MTMB has drawn interest due to its potential anticancer properties . While more research is needed, early studies suggest that MTMB derivatives could inhibit cancer cell growth and induce apoptosis (programmed cell death). These findings warrant further exploration in preclinical and clinical settings.

Assessment of Cell Viability

MTMB derivatives, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), are used to assess cell viability based on redox potential . Actively respiring cells convert MTT to an insoluble purple formazan, allowing researchers to quantify cell viability. This assay is widely employed in cell biology and drug discovery.

Local Anesthetic and Antihypertensive Activities

Basic esters of 3,4,5-trimethoxybenzoic acid (a close relative of MTMB) have been synthesized and evaluated for antihypertensive and local anesthetic effects . While this specific compound differs slightly, it highlights the broader potential of MTMB-related structures in pharmacological applications.

Mechanism of Action

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, histone modification, signal transduction, drug efflux, and cell proliferation .

Mode of Action

The compound interacts with its targets, leading to a range of effects. For instance, it inhibits tubulin polymerization, which is critical for cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding . Furthermore, it down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest . Its inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways . The compound’s effect on ERK2 can influence the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival .

Result of Action

The compound’s action results in notable anti-cancer effects . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus . It also demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

properties

IUPAC Name

3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-12-7-5-6-8-15(12)25-18(20)19-17(21)11-9-13(22-2)16(24-4)14(10-11)23-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTAFLWONMGCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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